molecular formula C22H25NO B282153 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol

1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol

Cat. No. B282153
M. Wt: 319.4 g/mol
InChI Key: AJVDHIAZMGCWGJ-AOMKIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol, also known as MPA-Na, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthol derivatives and has a molecular formula of C23H25NO. MPA-Na has been extensively studied for its various biochemical and physiological effects, as well as its potential applications in medicine.

Mechanism of Action

The mechanism of action of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol involves its ability to inhibit the activity of protein kinase C. This inhibition occurs through the binding of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol to the regulatory domain of the enzyme, which prevents its activation and subsequent downstream signaling events. The inhibition of protein kinase C has been linked to the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects include the regulation of blood pressure, the prevention of platelet aggregation, and the reduction of inflammation. 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in laboratory experiments is its high purity and stability. This allows for accurate and reproducible results, which is essential for scientific research. However, 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol also has some limitations, including its cost and availability. The synthesis of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol is a complex and time-consuming process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol. One potential area of research is the development of new synthetic methods for the production of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol. This could lead to increased availability and lower costs, which would make it more accessible to researchers. Another area of research is the investigation of the potential therapeutic applications of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in the treatment of various diseases. This could involve the development of new drugs or the repurposing of existing ones. Finally, further studies are needed to fully understand the mechanism of action of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol and its effects on various biological systems.

Synthesis Methods

The synthesis of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol involves the reaction of 2-naphthol with 2-bromo-1-phenylethylamine in the presence of sodium hydride and dimethylformamide. The resulting compound is then treated with methyl iodide to obtain 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in high yield and purity.

Scientific Research Applications

1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has been used in numerous scientific studies as a tool to investigate the function and regulation of various biological systems. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and regulation. This inhibition has been linked to a variety of physiological effects, including the regulation of blood pressure, the prevention of platelet aggregation, and the reduction of inflammation.

properties

Molecular Formula

C22H25NO

Molecular Weight

319.4 g/mol

IUPAC Name

1-[(1S)-2-methyl-1-[[(1S)-1-phenylethyl]amino]propyl]naphthalen-2-ol

InChI

InChI=1S/C22H25NO/c1-15(2)22(23-16(3)17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)24/h4-16,22-24H,1-3H3/t16-,22-/m0/s1

InChI Key

AJVDHIAZMGCWGJ-AOMKIAJQSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H](C2=C(C=CC3=CC=CC=C32)O)C(C)C

SMILES

CC(C)C(C1=C(C=CC2=CC=CC=C21)O)NC(C)C3=CC=CC=C3

Canonical SMILES

CC(C)C(C1=C(C=CC2=CC=CC=C21)O)NC(C)C3=CC=CC=C3

solubility

2.2 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.